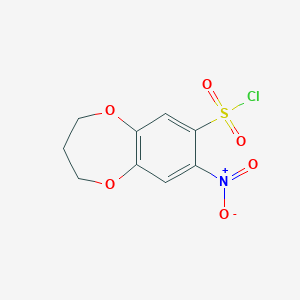![molecular formula C14H10ClN3O2 B2773708 2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 630083-02-2](/img/structure/B2773708.png)
2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-c]pyridine-1,3-dione is a structural isomer of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . It has been used as a building block to construct conjugated polymers .
Synthesis Analysis
A new pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) electron acceptor was synthesized via the Diels Alder reaction between N-alkyl maleimide dienophile and 1,2,4-triazine moieties .Chemical Reactions Analysis
Pyrrolo[3,4-c]pyridine-1,3-dione was used to construct five donor–acceptor type conjugated polymers, P1–P5, with thiophene-based donors .Physical And Chemical Properties Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV, compared to the polymers based on the well-known pyrrol .Scientific Research Applications
Environmental and Occupational Health Studies
- Research on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the importance of understanding the extent of exposure to neurotoxic chemicals in the general population, particularly among young children. This research is critical for developing public health policies on the regulation and use of these chemicals (Babina et al., 2012).
Toxicology and Exposure Assessment
- Studies on the absorption and effects of N-methyl-2-pyrrolidone (NMP), a solvent increasingly used across various industries, emphasize the need for understanding toxic effects and exposure routes in humans. Such research underpins safety and health guidelines in workplaces (Bader et al., 2007).
Pharmacokinetics and Pharmacodynamics
- Research into the pharmacokinetics and pharmacodynamics of novel inhibitors of enzymes or specific chemical pathways, such as aromatase inhibitors in cancer treatment, provides valuable information for developing new therapeutic strategies. Understanding how these compounds are metabolized and act within the body is crucial for their effective application in medicine (Haynes et al., 2004).
Analytical Characterization and Forensic Toxicology
- The identification and analytical characterization of new psychoactive substances (NPS) in toxicological cases underscore the continuous need for advanced analytical techniques to resolve complex cases involving chemical exposures and poisonings. Such research aids in the forensic investigation of deaths related to drug use and highlights the evolving challenge of NPS in public health (Ameline et al., 2019).
Carcinogenesis and Environmental Carcinogens
- Studies on human exposure to carcinogenic heterocyclic amines, formed in food during cooking, and their detection in biological samples like urine, illustrate the relevance of dietary habits and environmental factors in carcinogenesis research. This area of study is vital for understanding how lifestyle and environmental exposures contribute to cancer risk (Ushiyama et al., 1991).
Future Directions
properties
IUPAC Name |
2-[(4-chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-1-3-10(4-2-9)17-8-18-13(19)11-5-6-16-7-12(11)14(18)20/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAALLQVLDMDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2773630.png)






![1-[3-(Chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B2773639.png)


![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773645.png)